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Compound of Interest

Compound Name: Dasabuvir

Cat. No.: B7980857

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for the hepatitis C virus (HCV) NS5B polymerase inhibitor, Dasabuvir,
as utilized in key clinical studies.

Mechanism of Action

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B),
an enzyme essential for the replication of the viral genome.[1] By binding to an allosteric site on
the polymerase, Dasabuvir induces a conformational change that halts RNA synthesis,
thereby preventing viral replication.[2]
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Dasabuvir's Mechanism of Action

Dosage and Administration in Clinical Trials

Dasabuvir is typically administered as part of a combination regimen. The following tables
summarize the dosage and administration of Dasabuvir in pivotal clinical trials.

Table 1: Dasabuvir Dosage in Combination Regimens
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Administration

Component Standard Dosage Frequency
Notes

) Twice Daily (Morning Must be taken with a
Dasabuvir 250 mg

and Evening) meal.[3]
Ombitasvir/Paritaprevi ) ) Co-formulated tablet.
) ) 25 mg/150 mg/100 mg  Once Daily (Morning)
r/Ritonavir 4]
o 1000 mg or 1200 mg o ) ) Administered with
Ribavirin (RBV) ] Divided Twice Daily
(weight-based) food.[4]

Table 2: Summary of Dasabuvir-Containing Regimens in Key Clinical Trials
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BENGHE

Sustained
. Patient Treatment . Virologic
Trial Name . . Duration
Population Regimen Response
(SVR12)
Genotype 1, Dasabuvir +
Treatment- Ombitasvir/Parita
SAPPHIRE-I o ) 12 Weeks 96.2%[4]
Naive, Non- previr/Ritonavir +
Cirrhotic Ribavirin
Genotype 1, Dasabuvir +
Treatment- Ombitasvir/Parita
SAPPHIRE-II _ o _ 12 Weeks 96.3%][5]
Experienced, previr/Ritonavir +
Non-Cirrhotic Ribavirin
Genotype 1b, Dasabuvir + ]
) ) ] 99.0% (without
Treatment- Ombitasvir/Parita
PEARL-1II o _ 12 Weeks RBV), 99.5%
Naive, Non- previr/Ritonavir + ]
_— o (with RBV)[4]
Cirrhotic Ribavirin
Genotype 1a, Dasabuvir + ]
o _ 90.2% (without
Treatment- Ombitasvir/Parita
PEARL-IV o ) 12 Weeks RBV), 97.0%
Naive, Non- previr/Ritonavir + ]
o e (with RBV)[6]
Cirrhotic Ribavirin
Dasabuvir +
Genotype 1, ) ) ) 91.8% (12
Ombitasvir/Parita
TURQUOISE-II Compensated o ) 12 or 24 Weeks weeks), 95.9%
) ] previr/Ritonavir +
Cirrhosis (24 weeks)[7]

Ribavirin

Experimental Protocols

The following protocols are based on the methodologies employed in the aforementioned

clinical trials.

General Clinical Trial Workflow
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General Clinical Trial Workflow

Patient Screening and Enroliment
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* Inclusion Criteria:
o Adults (typically 18-70 years of age).[7]
o Chronic HCV genotype 1 infection.[7]
o Plasma HCV RNA greater than 10,000 IU/mL.[7]
o For cirrhosis studies: Compensated cirrhosis (Child-Pugh A).[7]
e Exclusion Criteria:
o Decompensated liver disease (Child-Pugh B or C).[8]
o Hepatitis B (HBsAg positive) or HIV co-infection (unless specifically studied).[8]
o Evidence of hepatocellular carcinoma.[8]
o Significant renal impairment (Creatinine clearance < 30 mL/min).[8]
o Hematological abnormalities (e.g., Hemoglobin < 10 g/dL, Platelets < 25,000/mm3).[8]

o Pregnancy or breastfeeding.[8]

Baseline Assessments

Prior to treatment initiation, the following assessments are performed:
 Virology: HCV genotype and subtype, quantitative HCV RNA (viral load).[2]

e Hepatic Function: Liver function tests (ALT, AST, bilirubin, aloumin), and assessment of
cirrhosis status (e.g., FibroScan, liver biopsy, or APRI score).[2][9]

e Hematology: Complete blood count with differential.[8]
o Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR).[8]

» Hepatitis B Serology: HBsAg and anti-HBc to assess for co-infection.[1]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157825/
https://infeksiyon.org/en/real-world-effectiveness-and-safety-of-ombitasvirparitaprevirritonavir-%C2%B1-dasabuvir-%C2%B1-ribavirin-in-hepatitis-c-amber-study/
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.rxlist.com/viekira-pak-drug.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Drug Administration

o Dasabuvir (250 mg) is administered orally twice daily (morning and evening) with a meal.[3]

e The co-formulated tablet of ombitasvir/paritaprevir/ritonavir is administered once daily in the
morning with a meal.[4]

» Weight-based ribavirin (1000 mg for <75 kg, 1200 mg for =75 kg) is administered in two
divided doses with meals.[4]

On-Treatment Monitoring

» Safety Monitoring:
o Regular clinic visits are scheduled to monitor for adverse events.[2]
o Laboratory Tests:

» Hepatic function tests, including direct bilirubin, should be monitored at baseline, during
the first 4 weeks of therapy, and as clinically indicated thereafter.[10]

» Complete blood counts are monitored, especially for patients on ribavirin, at weeks 2
and 4, and as needed to check for anemia.[11]

» Efficacy Monitoring:

o Quantitative HCV RNA is measured at treatment weeks 4 and 12 (and end of treatment) to
assess virologic response.[12]

Post-Treatment Follow-up

o Patients are followed for at least 12 weeks after the end of treatment.

o Quantitative HCV RNA is measured at post-treatment week 12 to determine Sustained
Virologic Response (SVR12), the primary efficacy endpoint.[4]

Laboratory Methods

e HCV RNA Quantification:
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o The COBAS AmpliPrep/COBAS TagMan HCV Test (v2.0) is a commonly used real-time
PCR assay for HCV RNA quantification.[7][13][14]

o Principle: The assay involves automated specimen preparation to isolate HCV RNA,
reverse transcription to cDNA, and subsequent PCR amplification and detection.[13]

o Limit of Quantification: Typically around 15 IU/mL.[15][16] A result of "Undetected" is
required to confirm virologic response.[16]

e Resistance Testing:

o For patients experiencing virologic failure, population or deep sequencing of the NS3,
NS5A, and NS5B regions of the HCV genome is performed to identify resistance-
associated substitutions (RASS).[5][17]

Criteria for Dose Modification and Treatment
Discontinuation

¢ Ribavirin Dose Modification:

o The dose of ribavirin may be reduced in increments of 200 mg per day if a patient's
hemoglobin level drops below 10 g/dL.[11][18]

o Dose reductions for ribavirin have been shown not to impact SVR12 rates.[19]
e Treatment Discontinuation:

o Discontinuation of the entire regimen may be required in the event of severe adverse
events, such as evidence of hepatic decompensation (e.g., significant increases in ALT
with concurrent increases in bilirubin).[3]

o For treatment interruptions of more than 7 days after the first 4 weeks, HCV RNA should
be tested. If positive, the patient may be considered a non-responder.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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